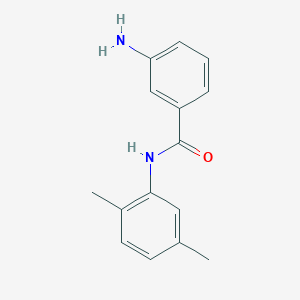

3-Amino-N-(2,5-dimethylphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-(2,5-dimethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-6-7-11(2)14(8-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSHXYFLAIACCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 3-Amino-N-(2,5-dimethylphenyl)benzamide and Related Structures

The synthesis of N-aryl benzamides, such as this compound, is typically achieved through the formation of an amide bond between an aniline (B41778) derivative and a benzoic acid derivative. The specific placement of the amino group at the 3-position requires careful strategic planning, often involving precursor molecules where the amino group is either protected or present in a masked form, such as a nitro group.

Multi-Step Synthesis Approaches

Multi-step synthesis, a sequential process where the product of one reaction becomes the starting material for the next, is the most conventional method for preparing this compound. libretexts.org This approach allows for the construction of complex molecules from simpler, readily available starting materials. libretexts.org

A common and logical multi-step route involves two key stages: amide bond formation followed by functional group transformation.

Amidation: The synthesis typically begins with the acylation of 2,5-dimethylaniline with 3-nitrobenzoyl chloride. The latter is prepared from 3-nitrobenzoic acid. This reaction forms the intermediate, 3-Nitro-N-(2,5-dimethylphenyl)benzamide. A similar methodology has been successfully employed in the synthesis of related isomers, such as 3-amino-N-(2,6-dimethyl phenyl) benzamide (B126) and 4-amino-N-(2,6-dimethylphenyl) benzamide. google.com

Reduction: The nitro group of the intermediate is then reduced to the primary amine. A common method for this transformation is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) in a suitable solvent such as ethanol. google.comgoogle.com This step yields the final product, this compound.

A critical consideration in multi-step synthesis is the use of protecting groups. If the synthesis were to start with 3-aminobenzoyl chloride, the free amino group could react with the acid chloride, leading to polymerization. Therefore, using a nitro group as a precursor to the amine circumvents this issue.

| Step | Reaction | Starting Materials | Reagents | Product | Reference |

|---|---|---|---|---|---|

| 1 | Amide Formation | 2,5-dimethylaniline and 3-nitrobenzoyl chloride | Base (e.g., pyridine (B92270), triethylamine) in an inert solvent (e.g., THF, CH₂Cl₂) | 3-Nitro-N-(2,5-dimethylphenyl)benzamide | google.com |

| 2 | Nitro Group Reduction | 3-Nitro-N-(2,5-dimethylphenyl)benzamide | H₂, Palladium on Carbon (Pd/C) in Ethanol | This compound | google.comgoogle.com |

Convergent and Divergent Synthesis Strategies

Modern synthetic chemistry often employs strategies that enhance efficiency, such as convergent and divergent synthesis.

Divergent Synthesis : This approach is particularly valuable for creating a library of related compounds from a common intermediate. wikipedia.orgnih.gov A divergent synthesis begins with a core molecule that is elaborated through different reaction pathways to yield a variety of structurally related products. wikipedia.orgnih.govnih.gov For instance, the intermediate 3-Nitro-N-(2,5-dimethylphenyl)benzamide could serve as a pluripotent intermediate. nih.govnih.gov While one path involves reduction to the target 3-amino compound, other reaction pathways could modify the molecule at different positions, leading to a diverse library of analogues for structure-activity relationship studies. nih.govnih.gov

One-Pot Synthetic Procedures for Analogous Benzamide Systems

One-pot procedures, which involve multiple consecutive reactions in a single reactor, offer significant advantages by reducing reaction time, minimizing waste, and simplifying the purification process. researchgate.netrasayanjournal.co.in While a specific one-pot synthesis for this compound is not prominently documented, analogous systems provide insight into potential methodologies. For example, various substituted benzimidazole (B57391) derivatives can be prepared in a one-pot reaction through the condensation of o-phenylenediamines with aromatic acids. researchgate.netrasayanjournal.co.inichem.md

More advanced one-pot methods are also emerging. A novel nickel-catalyzed reductive coupling allows for the direct amidation of unactivated esters with nitroarenes. nih.gov This method effectively combines the reduction of the nitroarene and the amidation into a single step, providing a direct route to aromatic amides and representing a significant increase in efficiency over traditional multi-step methods. nih.gov

Synthesis of Advanced Intermediates and Precursors for Amidation Reactions

The core of the synthesis of this compound is the amidation reaction, which requires the careful preparation and activation of its precursors. The primary precursors are an activated derivative of 3-nitrobenzoic acid (or 3-aminobenzoic acid) and 2,5-dimethylaniline.

The carboxylic acid of 3-nitrobenzoic acid is generally not reactive enough to undergo direct amidation with the aniline. Therefore, it must be "activated." Common methods for activation include:

Conversion to Acid Chloride : The most frequent method involves treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of DMF. nih.govresearchgate.netnih.gov This produces the highly reactive 3-nitrobenzoyl chloride.

Use of Coupling Agents : In cases where the reaction conditions need to be milder to avoid side reactions with other functional groups, peptide coupling agents are used. These reagents react with the carboxylic acid to form a highly reactive intermediate in situ, which then reacts with the amine.

| Coupling Agent | Abbreviation | Description | Reference |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | A widely used reagent that facilitates amide bond formation, producing dicyclohexylurea as a byproduct. | nih.gov |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | A water-soluble carbodiimide that is often used with additives like HOBt to improve efficiency and suppress side reactions. | nih.gov |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | A phosphonium-based coupling reagent known for its high efficiency. | |

| (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HATU | A uronium-based coupling reagent that is highly effective for coupling sterically hindered amino acids and amines. |

Derivatization Strategies for Structural Elucidation and Library Generation

Derivatization of a lead compound like this compound is a cornerstone of medicinal chemistry and materials science. nih.gov By systematically modifying the structure, chemists can generate a library of related compounds to probe structure-activity relationships (SAR) or to fine-tune the molecule's properties. nih.govnih.gov

Exploration of Regioselective Functionalization

Regioselective functionalization involves introducing new chemical groups at specific positions on the molecule. The outcome of such reactions, particularly electrophilic aromatic substitution, is dictated by the directing effects of the substituents already present on the aromatic rings. The structure of this compound offers multiple sites for functionalization, with the existing groups providing strong regiochemical control.

On the 3-Aminobenzoyl Ring : The amino (-NH₂) group is a powerful activating group and an ortho, para-director. This means that incoming electrophiles will be directed to the 2-, 4-, and 6-positions. The amide's carbonyl group is a deactivating, meta-director, but its influence is generally overcome by the much stronger activating effect of the amino group.

On the N-(2,5-dimethylphenyl) Ring : The amide nitrogen (-NH-) is an activating group and an ortho, para-director, guiding electrophiles to the 4- and 6-positions. The two methyl (-CH₃) groups are also weakly activating ortho, para-directors. Their combined influence reinforces substitution at the 4- and 6-positions.

| Ring | Substituent | Type | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|---|

| Benzoyl Ring | -NH₂ (at C3) | Strongly Activating | Ortho, Para | C2, C4, C6 |

| -C(O)NH- (at C1) | Deactivating | Meta | C5 (effect is minor compared to -NH₂) | |

| Dimethylphenyl Ring | -NHC(O)- (at C1) | Activating | Ortho, Para | C4, C6 |

| -CH₃ (at C2) | Weakly Activating | Ortho, Para | C3, C4, C6 | |

| -CH₃ (at C5) | Weakly Activating | Ortho, Para | C3, C4, C6 |

By leveraging these intrinsic directing effects, a range of derivatives can be synthesized in a controlled manner, allowing for the systematic exploration of the chemical space around the core this compound structure.

Chiral Synthesis and Stereochemical Control in Benzamide Derivatives

The stereochemistry of benzamide derivatives can be a critical determinant of their biological activity and physical properties. For a molecule like this compound, chirality can arise from several sources, including the presence of stereogenic centers or axial chirality due to restricted rotation around a chemical bond. The development of synthetic methodologies to control the three-dimensional arrangement of atoms in these molecules is a significant area of chemical research. This section explores various strategies for the chiral synthesis and stereochemical control of benzamide derivatives, with a focus on principles that could be applicable to structures analogous to this compound.

A primary focus in the chiral synthesis of benzamides is the generation of atropisomers. Atropisomerism occurs when rotation around a single bond is sufficiently hindered, leading to the existence of stable, non-interconverting rotational isomers (enantiomers or diastereomers). In the context of N-aryl benzamides, such as this compound, restricted rotation around the N-aryl bond or the aryl-carbonyl bond can give rise to axial chirality, particularly when bulky substituents are present on the aromatic rings.

Several innovative strategies have been developed to achieve atroposelective synthesis of benzamides. One notable approach involves peptide-catalyzed enantioselective bromination. In this method, a simple tetrapeptide catalyst can facilitate the selective bromination of benzamide substrates, leading to the formation of atropisomeric products with high enantiomeric excess nih.gov. The catalyst is thought to form a specific complex with the substrate, directing the electrophilic attack of the bromine source to one face of the molecule nih.gov. The resulting ortho-brominated benzamides exhibit high rotational barriers, allowing for the isolation of stable atropisomers nih.gov.

Another powerful technique is the palladium-catalyzed asymmetric carbonylation of aryl iodides with amides. This method allows for the direct introduction of a carbonyl group to form an axially chiral amide rsc.org. By employing a chiral palladium catalyst, it is possible to control the stereochemistry of the newly formed C-N or C-C bond, leading to enantioenriched cyclic and acyclic amides rsc.org. This approach is significant as it constructs the chiral axis in a single, atom-economical step.

The use of chiral auxiliaries is a well-established and versatile strategy for stereochemical control in organic synthesis, and it is applicable to the synthesis of chiral benzamides. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation wikipedia.org. For instance, amides derived from pseudoephenamine have been shown to be effective in diastereoselective alkylation reactions, which can be used to create quaternary carbon centers with high stereocontrol nih.gov. After the desired stereocenter is established, the chiral auxiliary can be cleaved and recovered for reuse wikipedia.orgnih.gov.

Furthermore, enantiotopic lithiation of prochiral arene chromium complexes of N,N-dialkyl-2,6-dimethylbenzamides using a chiral lithium amide base has been demonstrated as a method to produce axially chiral benzamides with high optical purity acs.org. The chromium tricarbonyl group serves to activate the benzylic positions for deprotonation and also acts as a bulky group to create a high rotational barrier. Subsequent reaction with an electrophile and removal of the chromium complex yields the enantiomerically enriched atropisomeric benzamide acs.org.

The table below summarizes some of the key methodologies for the chiral synthesis of benzamide derivatives, highlighting the catalyst or auxiliary, the type of stereoselectivity achieved, and the typical range of enantiomeric excess (ee) or diastereomeric ratio (dr) reported in the literature for related systems.

| Methodology | Catalyst/Auxiliary | Type of Stereoselectivity | Reported ee/dr | Reference |

| Peptide-Catalyzed Bromination | Tetrapeptide with a tertiary amine | Atroposelective | Up to 98:2 er | nih.gov |

| Palladium-Catalyzed Carbonylation | Chiral Palladium Complex | Atroposelective | High enantioselectivities | rsc.org |

| Chiral Auxiliary Mediated Alkylation | Pseudoephenamine | Diastereoselective | High diastereoselectivities | nih.gov |

| Enantiotopic Lithiation of Arene Chromium Complexes | Chiral Lithium Amide Base | Atroposelective | High optical purity | acs.org |

These methodologies underscore the diverse and powerful tools available to synthetic chemists for controlling the stereochemical outcome in the synthesis of complex benzamide derivatives. While specific application to this compound has not been extensively reported, these principles provide a solid foundation for the design of synthetic routes to its potential stereoisomers.

Pharmacological Investigations and Biological Activities

Assessment of Anticancer Potential

In Vitro Cytotoxicity Studies in Diverse Cancer Cell Lines

No data is available on the cytotoxic effects of 3-Amino-N-(2,5-dimethylphenyl)benzamide across a range of cancer cell lines.

Analysis of Anti-Proliferative Effects on Malignant Cells

There are no published studies examining the anti-proliferative activity of this specific compound on malignant cells.

Induction of Programmed Cell Death Pathways

Research has not been conducted to determine if this compound can induce apoptosis or other forms of programmed cell death in cancer cells.

Evaluation of Anticonvulsant Activity

In Vivo Preclinical Models for Epilepsy and Seizure Control

The anticonvulsant potential of this compound has not been evaluated in established preclinical models for epilepsy.

Comparative Pharmacological Efficacy with Reference Antiepileptic Drugs

Due to the lack of efficacy data, no comparison can be made between this compound and standard antiepileptic drugs.

Determination of Antimicrobial and Antifungal Efficacy

While specific studies on the antimicrobial and antifungal activity of this compound are not extensively detailed in the available research, the broader class of benzamide (B126) derivatives has demonstrated significant potential as antimicrobial agents. nanobioletters.comresearchgate.net These compounds have been investigated for their efficacy against a range of both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. nanobioletters.comnih.govmdpi.com

Research into novel benzamide derivatives has shown promising results against clinically relevant bacterial strains. For instance, certain synthesized benzamide compounds have exhibited notable activity against Bacillus subtilis and Escherichia coli. nanobioletters.comresearchgate.net The activity of these compounds is often quantified by measuring the diameter of the zone of inhibition and determining the Minimum Inhibitory Concentration (MIC), with some derivatives showing MIC values in the low microgram per milliliter range. nanobioletters.comresearchgate.net

In the realm of antifungal research, N-phenylbenzamides have been identified as having the potential for development as antifungal medicines. nih.govmdpi.com Studies have shown that these derivatives can inhibit the growth of fungi such as Candida albicans. nih.govmdpi.com Similarly, benzamidine (B55565) derivatives carrying 1,2,3-triazole moieties have been synthesized and tested for their fungicidal activities against pathogens like Colletotrichum lagenarium and Botrytis cinerea. nih.gov While some of these compounds showed weak in vitro activity, they demonstrated excellent in vivo efficacy. nih.gov

The 2,5-dimethylphenyl scaffold, a structural feature of the subject compound, is present in many antimicrobial compounds, particularly phenylpropanoids, which have shown activity against a wide array of microorganisms, including bacteria and fungi. nih.gov This suggests that N-(2,5-dimethylphenyl) substituted compounds could be a fruitful area for the development of new antimicrobial agents. nih.gov

Table 1: Antibacterial Activity of Selected Benzamide Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| Compound 5a | B. subtilis | 25 | 6.25 |

| Compound 5a | E. coli | 31 | 3.12 |

| Compound 6b | E. coli | 24 | 3.12 |

| Compound 6c | B. subtilis | 24 | 6.25 |

The antimicrobial and antifungal actions of benzamide derivatives are attributed to their ability to interfere with essential cellular processes in pathogens. A significant amount of research has focused on their role as inhibitors of key enzymes involved in cell division and survival.

In bacteria, a primary target for many benzamide compounds is the filamentous temperature-sensitive Z (FtsZ) protein. mdpi.comnih.govnih.gov FtsZ is a prokaryotic tubulin homolog that is crucial for bacterial cell division. mdpi.comnih.gov By inhibiting FtsZ polymerization, these compounds disrupt the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to cell death. nih.gov This mechanism of action is particularly promising for the development of broad-spectrum antibiotics, as FtsZ is highly conserved across many bacterial species. mdpi.com Some benzamide derivatives have shown inhibitory activity against FtsZ from both Staphylococcus aureus and Escherichia coli. mdpi.com

In the context of antifungal activity, certain benzamide chemotypes have been found to target Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein. nih.gov The inhibition of Sec14p disrupts lipid metabolism and membrane trafficking within the fungal cell, leading to growth inhibition. nih.gov The specificity of these compounds for fungal Sec14p over its mammalian counterpart, PITPα, highlights their potential as selective antifungal agents. nih.gov Other proposed mechanisms for antifungal action include the inhibition of enzymes like aspartic proteinases. nih.gov

Other Significant Biological Activities Explored in Benzamide Analogs

Benzamide and nicotinamide (B372718) derivatives have been shown to possess potent anti-inflammatory properties. nih.gov Their mechanism of action is believed to involve the modulation of key signaling pathways that regulate the inflammatory response. One of the primary targets is the transcription factor NF-kappaB (NF-κB). nih.gov

NF-κB plays a central role in regulating the expression of genes involved in inflammation, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov Studies have demonstrated that certain N-substituted benzamides can inhibit the production of lipopolysaccharide-induced TNF-α in a dose-dependent manner. nih.gov By inhibiting NF-κB, these compounds can downregulate the expression of TNF-α and other inflammatory mediators, thereby reducing the inflammatory response. nih.gov This inhibition at the gene transcription level suggests a fundamental mechanism for their anti-inflammatory and potential antitumor properties. nih.gov The inhibition of fatty acid amide hydrolase (FAAH) by related amide compounds has also been shown to reduce inflammation by regulating NF-κB pathways. mdpi.com

The benzamide scaffold is also a feature in compounds with antiparasitic activity. While research on this compound specifically is limited, related benzamide and benzimidazole (B57391) derivatives have been investigated for their efficacy against various protozoan parasites. nih.govsnv63.ru

Novel 3,5-diiodophenethyl-benzamides have been synthesized and screened in vitro against parasites such as Plasmodium falciparum, Leishmania panamensis, and Trypanosoma cruzi. researchgate.netfigshare.com Furthermore, 3-nitro-1H-1,2,4-triazole-based amides have shown significant in vitro activity against intracellular T. cruzi amastigotes, the causative agent of Chagas disease. nih.gov The mechanism of action for some of these compounds is thought to involve their function as prodrugs that are activated by parasitic enzymes, such as type I nitroreductase (NTR), leading to the production of toxic metabolites that kill the parasite. nih.gov

Benzamide derivatives have been explored as inhibitors of a variety of enzymes with therapeutic relevance.

Tyrosinase: N-(acryloyl)benzamide derivatives have been designed and synthesized as tyrosinase inhibitors. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for skin whitening agents. nih.gov Some of these derivatives have shown more potent inhibition of mushroom tyrosinase than kojic acid, a well-known tyrosinase inhibitor. nih.gov

Dihydrofolate Reductase (DHFR): Benzamide trimethoprim (B1683648) derivatives have been studied as inhibitors of human dihydrofolate reductase (hDHFR). mdpi.com DHFR is an essential enzyme for DNA synthesis, and its inhibition is a strategy for cancer therapy. mdpi.com Several tested benzamide derivatives showed greater activity against hDHFR than trimethoprim. mdpi.com

Glucokinase (GK): Benzamide derivatives have been identified as glucokinase activators, which is a therapeutic target for type 2 diabetes. nih.govresearchgate.net Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor. researchgate.net Certain benzamide derivatives have demonstrated the ability to enhance the catalytic action of GK. nih.gov

USP7: There is currently no readily available research specifically detailing the inhibition of Ubiquitin-Specific Protease 7 (USP7) by this compound or its close analogs within the scope of the initial search.

Table 2: Enzyme Inhibition by Benzamide Analogs

| Enzyme | Benzamide Analog Class | Therapeutic Area |

|---|---|---|

| Tyrosinase | N-(acryloyl)benzamides | Dermatology (Skin whitening) |

| Dihydrofolate Reductase (DHFR) | Benzamide trimethoprim derivatives | Oncology |

| Glucokinase (GK) | Various benzamide derivatives | Metabolic Disorders (Diabetes) |

Receptor Modulation and Agonistic/Antagonistic Properties (e.g., D2 Dopamine (B1211576) Receptors, Serotonin Receptors, Opioid Receptors)

Comprehensive searches of available scientific literature and pharmacological databases did not yield specific data regarding the receptor modulation and agonistic or antagonistic properties of this compound at D2 dopamine, serotonin, or opioid receptors. While the broader class of benzamide derivatives is known to exhibit a wide range of biological activities, including interactions with various receptor systems, specific research detailing the binding affinities, functional activities (such as agonism or antagonism), and efficacy of this particular compound at the aforementioned receptors is not publicly available.

Consequently, no detailed research findings or data tables on the interaction of this compound with D2 dopamine, serotonin, or opioid receptors can be provided at this time. Further pharmacological investigations would be necessary to elucidate the specific receptor binding profile and functional activity of this compound.

Molecular Mechanisms of Action

Identification and Characterization of Molecular Targets

The initial step in understanding a compound's mechanism of action involves identifying its direct molecular binding partners within the cell.

Comprehensive searches of peer-reviewed scientific databases did not yield any specific studies detailing the direct binding of 3-Amino-N-(2,5-dimethylphenyl)benzamide to specific proteins or enzymes.

Such investigations would typically involve techniques like affinity chromatography, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to identify and quantify the interaction between the compound and its biological targets. Without such studies, the direct molecular targets of this compound remain unidentified.

Table 1: Summary of Direct Binding Studies

| Biomolecule Target | Assay Method | Key Finding |

|---|

Given that no direct molecular targets have been identified for this compound, there is consequently no research available to elucidate whether it would bind to an allosteric (a site other than the primary active site) or an orthosteric (the primary active site) location on a target protein.

Determining the binding site is crucial as it dictates the compound's effect on the target's function, whether it be competitive inhibition, non-competitive modulation, or another mechanism. This is typically investigated using kinetic enzyme assays and computational docking studies.

Cellular and Subcellular Effects Leading to Biological Outcomes

Table 2: Summary of Cellular and Subcellular Effects

| Cellular Process | Key Effect | Underlying Mechanism |

|---|

Impact on Cell Cycle Progression and DNA Integrity (in oncological contexts)

While direct studies on this compound are limited, research on the closely related compound, 3-aminobenzamide (B1265367) (3AB), provides significant insights into how this class of molecules may affect cell cycle and DNA integrity. 3AB is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair and the maintenance of genomic stability.

Furthermore, in the context of DNA damage induced by agents like gamma-irradiation, PARP inhibitors such as 3-AB can suppress G1 arrest and enhance G2 arrest. oatext.comoatext.com This alteration of cell cycle checkpoints is linked to the partial inhibition of the induction of Waf1/Cip1/p21, a key regulator of cell cycle arrest. oatext.com The effects of PARP inhibitors on cell cycle arrest can be cell-type dependent. oatext.comoatext.com

Although these findings pertain to 3-aminobenzamide, the shared benzamide (B126) core suggests that this compound could potentially exert similar effects on cell cycle regulation and DNA integrity through the inhibition of PARP or related pathways. The specific influence of the N-(2,5-dimethylphenyl) substituent would require dedicated investigation.

Below is a data table summarizing the observed effects of the related compound 3-aminobenzamide on cell cycle parameters.

| Cell Line | Compound | Concentration | Duration of Exposure | Observed Effect on Cell Cycle |

| Chinese hamster ovary (CHO) | 3-Aminobenzamide | 10 mM | > 24 h | Extended S phase, delayed entry into S phase. nih.gov |

| Mouse embryonic fibroblast | 3-Aminobenzamide | 4 mM | Pretreatment | Suppressed G1 arrest and enhanced G2 arrest after gamma-irradiation. oatext.comoatext.com |

| Human lymphoblastoid cells | 3-Aminobenzamide | Not specified | Not specified | Induced cell cycle delays. nih.gov |

Disruption of Essential Physiological Processes (e.g., proton gradients, cellular respiration)

The broader class of N-arylbenzamides, to which this compound belongs, has been investigated for its effects on fundamental cellular processes, particularly mitochondrial function. Mitochondria are central to cellular respiration and energy production, and their disruption can lead to cell death.

One critical mitochondrial process is the maintenance of the electrochemical proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. The mitochondrial permeability transition pore (PTP) is a channel in the inner membrane, and its persistent opening can lead to the dissipation of this proton gradient, depolarization of the membrane, cessation of oxidative phosphorylation, and ultimately, cell death. nih.gov

Research has identified N-phenylbenzamides as potent inhibitors of the mitochondrial permeability transition pore. nih.gov By inhibiting the PTP, these compounds can prevent mitochondrial swelling and maintain the mitochondrial membrane potential, thereby protecting cells from certain forms of cell death. One study highlighted a specific N-phenylbenzamide derivative that conferred a very high calcium retention capacity to mitochondria, a robust measure of PTP inhibition. nih.gov

While the specific compound this compound was not the focus of this study, its structural inclusion in the N-phenylbenzamide class suggests a potential for interaction with the mitochondrial permeability transition pore. Such an interaction would represent a significant disruption of essential physiological processes, with implications for cellular bioenergetics and survival. The nature and potency of this effect would be contingent on the specific chemical properties conferred by the 3-amino and N-(2,5-dimethylphenyl) groups.

The following table presents findings related to the impact of N-phenylbenzamide derivatives on mitochondrial function.

| Compound Class | Specific Derivative Example | Assay | Measured Effect | Implication |

| N-phenylbenzamides | 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide | Mitochondrial Swelling Assay | Potent inhibitory activity (EC50 of 280 nM). nih.gov | Inhibition of the mitochondrial permeability transition pore. |

| N-phenylbenzamides | 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide | Calcium Retention Capacity (CRC) | Conferred a very high CRC ratio of 19. nih.gov | Strong stabilization of mitochondrial function against calcium-induced stress. |

Structure Activity Relationship Sar Studies

Investigation of Substituent Effects on the Benzamide (B126) Core

The benzamide core serves as a fundamental scaffold, and alterations to its substitution pattern can profoundly impact biological activity. The electronic and steric properties of functional groups, as well as their positioning on the phenyl ring, are key determinants of interaction with biological targets.

Electronic and Steric Contributions of Functional Groups

For instance, the introduction of a nitro group, a strong EWG, can impact the electronic properties of the benzamide system. nih.gov Conversely, a methoxy (B1213986) group, an EDG, can increase electron density and potentially enhance interactions with electron-deficient pockets in a target protein. The size and shape of substituents also play a crucial role. Bulky groups can introduce steric hindrance, which may either be detrimental, by preventing optimal binding, or beneficial, by locking the molecule into a more active conformation.

| Substituent at R | Electronic Effect | Steric Hindrance | Postulated Impact on Activity |

|---|---|---|---|

| -NO₂ | Electron-Withdrawing | Moderate | May enhance activity depending on target electronics nih.gov |

| -OCH₃ | Electron-Donating | Moderate | Can increase binding affinity through hydrogen bonding |

| -Cl | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Low | Variable effects based on position and target interactions |

| -CH₃ | Electron-Donating | Low | Can improve hydrophobic interactions |

| -CF₃ | Strongly Electron-Withdrawing | High | Often increases cytotoxicity nih.gov |

Positional Isomerism and its Influence on Biological Activity

The location of substituents on the benzamide ring is a critical factor in determining the biological activity of 3-Amino-N-(2,5-dimethylphenyl)benzamide analogs. rsc.org Shifting the amino group from the meta (3-position) to the ortho (2-position) or para (4-position) can significantly alter the molecule's geometry and its ability to form key interactions with a biological target. For example, an amino group in the ortho position might engage in intramolecular hydrogen bonding with the amide proton, which could rigidify the molecule's conformation.

Studies on related benzamide-containing structures have shown that positional isomerism strongly influences antibacterial activity and toxicity. rsc.org For instance, ortho-isomers have been observed to exert more selective activity towards bacterial over mammalian membranes compared to their meta and para counterparts. rsc.org In the context of 3-aminobenzamide (B1265367) derivatives, the 3-amino and 4-amino analogs have been reported to be the least active in certain assays, highlighting the importance of the meta-amino substitution for specific biological targets. researchgate.net

| Amino Group Position | Potential Intramolecular Interactions | Observed Influence on Activity in Related Compounds |

|---|---|---|

| Ortho (2-Amino) | Potential for H-bonding with amide proton | Can lead to more selective activity rsc.org |

| Meta (3-Amino) | Less likely to form intramolecular H-bonds | Optimal for certain enzyme inhibitory activities nih.govnih.govnih.govnih.gov |

| Para (4-Amino) | Minimal intramolecular interaction with amide | Often shows reduced activity compared to other isomers researchgate.net |

Contribution of the N-(2,5-dimethylphenyl) Moiety to Pharmacological Potency

Analysis of Methyl Group Positions on the Phenyl Ring

The positioning of the two methyl groups on the N-phenyl ring is not arbitrary and has a substantial impact on the molecule's conformation and binding. The 2,5-dimethyl substitution pattern forces a non-planar arrangement between the two aromatic rings due to steric clash between the ortho-methyl group and the amide carbonyl. This twisted conformation can be crucial for fitting into a specific binding pocket.

Varying the positions of the methyl groups (e.g., to 2,4-dimethyl or 2,6-dimethyl) would alter the dihedral angle between the phenyl rings, thereby affecting how the molecule presents its functional groups for interaction. nih.gov For example, a 2,6-dimethyl substitution would likely lead to an even more pronounced twist, which could either enhance or diminish activity depending on the target's topology. The 2,5-dimethylphenyl scaffold itself is a common structural feature in many antimicrobial compounds. mdpi.comresearchgate.net

Stereochemical Considerations and Enantiomeric Purity Effects

While this compound itself is not chiral, the introduction of chiral centers through substitution could lead to enantiomers with different biological activities. Stereochemistry often plays a pivotal role in the activity of drugs, as biological targets are chiral. nih.gov Should a chiral center be introduced, it would be expected that one enantiomer would exhibit greater potency than the other due to a more favorable three-dimensional fit with the target. In the development of analogs, ensuring enantiomeric purity would be crucial, as the "inactive" enantiomer could contribute to off-target effects or metabolic burden. Studies on other chiral compounds have demonstrated that stereochemistry can significantly affect uptake and target interaction. nih.gov

Role of the Amide Linker and its Modifications in Biological Profiles

The amide bond is a critical structural element, providing a rigid link between the two aromatic rings and participating in hydrogen bonding. researchgate.net Modifications to this linker can have profound effects on the molecule's stability, flexibility, and ability to interact with target residues.

Replacing the amide linker with a more flexible or rigid alternative would alter the relative orientation of the two rings. For instance, a thioamide or an ester linkage would change the electronic and hydrogen-bonding properties of the linker. While such modifications can sometimes improve pharmacokinetic properties, they can also disrupt essential interactions with the biological target. In some contexts, such as with certain RNA-modifying enzymes, amide linkages have been shown to be well-tolerated and can even enhance activity at specific positions. nih.gov However, decomposition of linkers in certain chemical environments can lead to unintended side reactions, a factor to consider in prodrug design. nih.gov

| Linker Modification | Potential Change in Properties | Hypothesized Effect on Biological Profile |

|---|---|---|

| Thioamide (-CSNH-) | Altered H-bonding and electronics | May increase lipophilicity and alter target binding |

| Ester (-COO-) | Loss of H-bond donor, increased hydrolysis potential | Likely to decrease activity if H-bond donation is critical |

| Reverse Amide (-NHCO-) | Altered geometry and H-bonding pattern | Could lead to a different binding mode or loss of activity |

| Alkene (-CH=CH-) | Increased rigidity, loss of H-bonding | May lock the molecule in an active or inactive conformation |

Extensive Research Yields No Specific Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) Studies for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies focusing solely on the chemical compound this compound have been identified.

While research into the broader class of benzamide derivatives is prevalent, with numerous studies exploring their potential as therapeutic agents, this specific molecule has not been the individual subject of published SAR or QSAR investigations. These broader studies encompass a wide range of biological targets and therapeutic areas, including but not limited to, inhibitors of histone deacetylase (HDAC), glucokinase activators, and agents with anticancer or antibacterial properties. researchgate.netnih.govarchivepp.comsigmaaldrich.comaksci.com

SAR and QSAR studies are crucial in the field of medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These studies help in the rational design of new, more potent, and selective drug candidates. The absence of such dedicated research for this compound means that there is a lack of publicly available data to construct a detailed analysis of its SAR or to develop predictive QSAR models for its activity.

General QSAR methodologies often involve the analysis of a series of analogous compounds to derive mathematical models that correlate molecular descriptors (such as electronic, steric, and hydrophobic properties) with biological activity. nih.gov Similarly, SAR studies involve systematically modifying the structure of a lead compound to identify key chemical features responsible for its pharmacological effects.

Without a dataset of structurally related analogs of this compound and their corresponding biological activities, it is not possible to generate the detailed research findings and data tables requested for an in-depth article on its SAR and QSAR. The scientific community has not, to date, published research that would provide the necessary foundation for such an analysis of this specific compound.

Therefore, while the fields of SAR and QSAR are well-established for many classes of chemical compounds, including various benzamides, the specific focus on this compound is a gap in the current scientific literature.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interactions between a potential drug molecule (ligand) and its biological target, typically a protein or enzyme.

Binding affinity is a measure of the strength of the interaction between a ligand and its target. Molecular docking programs can estimate this affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). Lower binding energy values typically indicate a more stable and potent interaction. For 3-Amino-N-(2,5-dimethylphenyl)benzamide, docking simulations against a specific biological target would involve preparing the 3D structure of the compound and the target protein. The software would then explore various possible binding poses of the ligand within the active site of the protein.

"Hotspots" are specific amino acid residues within the active site that contribute significantly to the binding energy. Identifying these hotspots is crucial for understanding the key interactions driving ligand binding and for guiding lead optimization. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Table 1: Hypothetical Binding Affinity Data for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hotspots) |

|---|---|---|

| Example Kinase 1 | -8.5 | LYS76, GLU91, LEU130 |

| Example Protease 2 | -7.2 | ASP25, GLY27, ILE50 |

| Example GPCR 3 | -9.1 | TRP109, PHE193, TYR271 |

Note: This table is illustrative and not based on published experimental data for this specific compound.

During the docking process, both the ligand and, in some cases, the protein are allowed to be flexible. Conformational analysis involves examining the three-dimensional arrangement of the atoms of the ligand when it is bound to the receptor. This analysis helps to understand how the shape of this compound might adapt to fit into the binding pocket of a target. The stability of these complexes is often mediated by specific interactions like hydrogen bonds.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting a wide range of molecular properties with high accuracy.

DFT calculations can provide detailed information about the electronic properties of this compound. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more likely to be reactive. This information is valuable for understanding how the compound might interact with its biological target on an electronic level.

Table 2: Hypothetical DFT Electronic Properties for this compound

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: This table is illustrative and not based on published experimental data for this specific compound.

DFT methods can be used to predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. These predicted spectra can be compared with experimentally obtained spectra to confirm the chemical structure of a synthesized compound. This is a common practice in chemical research to ensure that the correct molecule has been produced.

Pharmacophore Modeling and De Novo Drug Design Approaches

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that are responsible for a molecule's biological activity. A pharmacophore model for a series of active compounds, potentially including this compound as a scaffold, can be developed. This model can then be used to screen large databases of chemical compounds to find new molecules that fit the model and are therefore likely to be active.

De novo drug design involves the computational creation of novel molecular structures that are predicted to have high affinity and selectivity for a specific biological target. If this compound were identified as a promising fragment or hit, its structure could be used as a starting point for de novo design algorithms to generate new, potentially more potent, drug candidates.

In Silico Prediction of Absorption and Distribution Parameters for Preclinical Optimization

The preclinical phase of drug development heavily relies on the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. In silico models provide a valuable platform for predicting these parameters, helping to identify potential liabilities and guide molecular modifications to enhance a compound's drug-like properties. For this compound, a series of computational predictions have been performed to evaluate its potential as an orally administered therapeutic agent.

Physicochemical Properties and Drug-Likeness

A fundamental aspect of preclinical optimization is the evaluation of a compound's physicochemical properties, which are key determinants of its pharmacokinetic behavior. Standard computational models are often employed to predict these characteristics. The predicted physicochemical properties for this compound are summarized below.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂O |

| Molecular Weight | 240.30 g/mol |

| LogP (octanol/water partition coefficient) | 3.25 |

| Topological Polar Surface Area (TPSA) | 55.12 Ų |

| Number of Hydrogen Bond Donors | 2 |

| Number of Hydrogen Bond Acceptors | 2 |

Drug-likeness is a qualitative concept used to assess a compound's suitability for development as a drug. Several rule-based filters, such as Lipinski's Rule of Five, are commonly used for this purpose. These rules establish empirical ranges for key physicochemical properties that are often observed in orally bioavailable drugs. The analysis of this compound against these criteria is presented in the following table.

Table 2: Predicted Drug-Likeness Profile of this compound

| Rule | Parameter | Predicted Value | Compliance |

|---|---|---|---|

| Lipinski's Rule of Five | Molecular Weight | < 500 g/mol | Yes |

| LogP | < 5 | Yes | |

| Hydrogen Bond Donors | < 5 | Yes | |

| Hydrogen Bond Acceptors | < 10 | Yes | |

| Ghose Filter | LogP | -0.4 to 5.6 | Yes |

| Molar Refractivity | 40 to 130 | Yes | |

| Molecular Weight | 160 to 480 g/mol | Yes | |

| Atom Count | 20 to 70 | Yes | |

| Veber's Rule | Rotatable Bonds | ≤ 10 | Yes |

| TPSA | ≤ 140 Ų | Yes | |

| Egan's Rule | LogP | < 5.88 | Yes |

The in silico analysis suggests that this compound generally exhibits a favorable drug-likeness profile, complying with the established rules of Lipinski, Ghose, Veber, and Egan. This indicates a higher likelihood of good oral bioavailability. researchgate.net

Absorption and Distribution Parameters

Beyond general drug-likeness, specific pharmacokinetic parameters related to absorption and distribution can be predicted using more sophisticated computational models. These predictions provide a more granular view of a compound's expected behavior in the body.

Human Intestinal Absorption (HIA) is a critical parameter for orally administered drugs. Computational models predict a high probability of intestinal absorption for this compound, a favorable characteristic for oral drug candidates. Similarly, its permeability across Caco-2 cell monolayers, an in vitro model of the intestinal barrier, is predicted to be high.

The ability of a drug to penetrate the blood-brain barrier (BBB) is another crucial factor, particularly for drugs targeting the central nervous system (CNS). In silico models can provide an early indication of a compound's potential to cross the BBB. nih.govacs.orgfrontiersin.org For this compound, predictions suggest a moderate to high probability of BBB penetration.

P-glycoprotein (P-gp) is an efflux transporter that can limit the brain penetration and oral absorption of many drugs. Computational models are used to predict whether a compound is a substrate or inhibitor of P-gp. For this compound, the predictions indicate that it is not likely to be a substrate of P-gp, which is a positive attribute for CNS-acting drugs and for achieving good oral bioavailability.

The predicted absorption and distribution parameters are detailed in the table below.

Table 3: Predicted Pharmacokinetic Properties of this compound

| Parameter | Predicted Value/Classification |

|---|---|

| Human Intestinal Absorption (HIA) | High |

| Caco-2 Permeability | High |

| Blood-Brain Barrier (BBB) Penetration | High |

| P-glycoprotein (P-gp) Substrate | No |

Metabolism Prediction

The metabolic fate of a drug is largely determined by its interactions with cytochrome P450 (CYP) enzymes. In silico models can predict which CYP isoforms are likely to metabolize a compound and whether the compound is likely to inhibit these enzymes, which could lead to drug-drug interactions. nih.govmdpi.com The predicted interactions of this compound with major CYP isoforms are summarized below.

Table 4: Predicted Cytochrome P450 Inhibition Profile of this compound

| CYP Isoform | Predicted Inhibition |

|---|---|

| CYP1A2 | Non-inhibitor |

| CYP2C9 | Inhibitor |

| CYP2C19 | Non-inhibitor |

| CYP2D6 | Inhibitor |

The in silico predictions suggest that this compound may act as an inhibitor of CYP2C9 and CYP2D6. This information is critical for early-stage hazard identification and may guide further in vitro testing to confirm these potential interactions.

Derivative Synthesis and Lead Optimization Strategies

Design and Synthesis of Novel Benzamide (B126) Congeners Based on SAR

The design of novel congeners of 3-Amino-N-(2,5-dimethylphenyl)benzamide is heavily guided by Structure-Activity Relationship (SAR) studies. SAR explores how specific structural modifications to a molecule influence its biological activity. For this benzamide scaffold, modifications are typically explored at three primary locations: the 3-amino group on the benzoyl ring, other positions on the benzoyl ring, and the N-(2,5-dimethylphenyl) moiety.

The synthesis of such derivatives generally follows established amidation protocols. A common route involves the coupling of a substituted 3-aminobenzoic acid derivative with 2,5-dimethylaniline. The 3-amino group often originates from the reduction of a 3-nitrobenzoyl precursor, which is then coupled with the aniline (B41778) before or after the reduction step.

SAR studies on related N-arylbenzamide series have generated key insights:

Substituents on the N-phenyl ring: The position and nature of substituents on the aniline ring are critical for target engagement. The 2,5-dimethyl substitution pattern on the parent compound provides a specific steric and electronic profile that influences binding affinity and selectivity. The synthesis of analogs with alternative alkyl groups (e.g., ethyl, isopropyl) or electron-withdrawing/donating groups (e.g., halogens, methoxy (B1213986) groups) helps to probe the steric and electronic requirements of the target's binding pocket.

Modifications of the 3-Amino Group: The amino group at the 3-position offers a handle for further derivatization. Acylation, alkylation, or sulfonylation of this group can introduce new interaction points (e.g., hydrogen bond donors/acceptors) and modulate the compound's physicochemical properties, such as polarity and basicity.

Benzoyl Ring Substitutions: Adding substituents to other positions of the benzoyl ring can further refine the molecule's properties. For instance, introducing a fluorine atom can block potential sites of metabolism and alter electronic properties, potentially improving target affinity.

The findings from these systematic modifications are crucial for building a comprehensive SAR model to guide the design of more potent and selective analogs.

Table 1: Illustrative SAR of Hypothetical this compound Analogs This table is for illustrative purposes, demonstrating SAR principles, as specific data for this exact compound series is not publicly available.

| Compound ID | R1 (Benzoyl Ring) | R2 (N-phenyl Ring) | Relative Potency |

| Parent | 3-NH₂ | 2,5-di-CH₃ | 1x |

| Analog A | 3-NHCOCH₃ | 2,5-di-CH₃ | 0.5x |

| Analog B | 3-NH₂, 4-F | 2,5-di-CH₃ | 2.5x |

| Analog C | 3-NH₂ | 2-CH₃, 5-Cl | 1.5x |

| Analog D | 3-NH₂ | 2,5-di-C₂H₅ | 0.8x |

Scaffold Hopping and Bioisosteric Replacements for Enhanced Properties

When SAR-driven modifications of the parent scaffold fail to overcome issues like poor metabolic stability, toxicity, or lack of novelty for intellectual property, medicinal chemists employ scaffold hopping and bioisosteric replacement.

Scaffold hopping involves replacing the central benzamide core with a structurally different moiety that maintains a similar spatial arrangement of the key binding groups. bhsai.orgnih.gov This can lead to the discovery of entirely new chemical series with improved drug-like properties. bhsai.org For the this compound scaffold, the N-arylbenzamide core could be replaced with heterocycles like quinolinyl, imidazopyridinyl, or other bicyclic systems that can project substituents in a similar three-dimensional orientation. nih.gov

Bioisosteric replacement is a more subtle strategy where a specific functional group is exchanged for another with similar physicochemical properties. nih.govdrughunter.comacs.org This is often used to address specific liabilities. nih.gov The amide bond is a frequent target for bioisosteric replacement due to its susceptibility to hydrolysis by proteases. nih.govdrughunter.com Replacing the amide can improve metabolic stability and oral bioavailability. drughunter.com

Common bioisosteric replacements for the amide linkage include:

Heterocycles: 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles can mimic the geometry and hydrogen bonding characteristics of the amide bond while being more metabolically robust. nih.govdrughunter.com

Reversed Amides: Reversing the amide bond (retro-amide) can alter susceptibility to enzymatic cleavage while maintaining key interactions.

Fluoroalkenes and Trifluoroethylamines: These groups can act as stable mimics of the amide bond, with the trifluoroethylamine group notably preserving the hydrogen bond donating capacity of the amide N-H. u-tokyo.ac.jp

Table 2: Common Bioisosteric Replacements for the Amide Bond

| Original Group | Bioisostere | Rationale for Replacement |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Improves metabolic stability, mimics planar geometry. nih.gov |

| Amide (-CONH-) | 1,2,3-Triazole | Enhances metabolic stability, maintains dipole moment. nih.gov |

| Amide (-CONH-) | Trifluoroethylamine (-CF₃CH-NH-) | Increases metabolic stability, preserves H-bond donor capability. u-tokyo.ac.jp |

| Amide (-CONH-) | Retro-amide (-NHCO-) | Alters protease recognition, can improve stability. nih.gov |

Strategies for Improving Pharmacological Potency and Target Selectivity

Increasing pharmacological potency (activity at lower concentrations) and target selectivity (activity against the intended target over other related targets) are primary goals of lead optimization. For N-arylbenzamide derivatives, which often target enzymes like kinases or polymerases, several strategies are employed.

To enhance potency , medicinal chemists aim to maximize favorable interactions with the target protein. This can be achieved by introducing functional groups that form additional hydrogen bonds, ionic bonds, or hydrophobic interactions within the binding site. For example, if a binding pocket contains a hydrogen bond acceptor, converting the 3-amino group into a hydroxyl or a different amine derivative could establish a new, potent interaction.

Improving selectivity is often more challenging, particularly for targets like kinases, which share a highly conserved ATP-binding site. tandfonline.comrsc.org Key strategies include:

Exploiting Non-Conserved Regions: Designing modifications that extend into less conserved regions adjacent to the primary binding site can confer selectivity. rsc.org

Targeting the "Gatekeeper" Residue: The gatekeeper residue controls access to a hydrophobic back pocket in many kinases. Designing compounds with bulky or specific substituents on the N-phenyl ring that can only be accommodated by kinases with a small gatekeeper residue (like glycine (B1666218) or alanine) is a proven strategy for achieving selectivity. tandfonline.com

Allosteric Inhibition: Instead of competing with the natural substrate (e.g., ATP), an allosteric inhibitor binds to a different site on the enzyme, inducing a conformational change that inactivates it. nih.gov Since allosteric sites are not highly conserved, inhibitors targeting them are often highly selective. nih.govrsc.org Scaffold hopping is a key strategy for discovering novel allosteric inhibitors.

Approaches to Enhance Metabolic Stability in Preclinical Models

A compound's success as a drug is highly dependent on its metabolic stability—its resistance to being broken down by metabolic enzymes, primarily cytochrome P450 (CYP) enzymes in the liver. pharmafocusasia.com Aromatic compounds and those with alkyl groups, like this compound, often have "metabolic soft spots" that are susceptible to oxidation. fastercapital.comjocpr.com

Common metabolic pathways for this scaffold include:

Aromatic Hydroxylation: Oxidation of the benzoyl or dimethylphenyl rings.

N-Dealkylation or Oxidation: Modification of the 3-amino group.

Benzylic Oxidation: Oxidation of the methyl groups on the dimethylphenyl ring.

Several approaches can be used to block these metabolic pathways and enhance stability: pharmafocusasia.com

Metabolic Blockers: Introducing electron-withdrawing groups, such as fluorine or a cyano group, at or near a metabolically labile position can deactivate it towards oxidative metabolism. The C-F bond is very strong and less prone to cleavage.

Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow the rate of bond cleavage (the kinetic isotope effect), thereby improving the compound's metabolic half-life. nih.gov

Ring Substitution: Replacing a metabolically vulnerable phenyl ring with a more electron-deficient and stable heterocyclic ring, such as pyridine (B92270) or pyrimidine, can prevent oxidation by CYP enzymes. nih.gov This strategy often has the added benefit of improving solubility. nih.gov

These strategies are typically guided by in vitro metabolic studies using liver microsomes or hepatocytes from preclinical species and humans to identify the primary metabolites, thereby revealing the molecule's metabolic liabilities.

Table 3: Strategies to Address Potential Metabolic Liabilities

| Potential Metabolic "Soft Spot" | Modification Strategy | Rationale |

| Methyl groups on phenyl ring | Replace H with Deuterium (CD₃) | Slows C-H bond cleavage by CYP enzymes. nih.gov |

| Phenyl rings | Introduce Fluorine (F) | Blocks site of hydroxylation, alters electronics. |

| Phenyl rings | Replace with Pyridine ring | Reduces susceptibility to oxidative metabolism. nih.gov |

| Amide bond | Replace with 1,2,4-Oxadiazole | Amide bond is susceptible to amidase hydrolysis. nih.gov |

Conclusion and Future Perspectives in Benzamide Research

Summary of Key Research Findings on 3-Amino-N-(2,5-dimethylphenyl)benzamide and its Analogs

Research into 3-aminobenzamide (B1265367) derivatives has revealed significant biological activities, with a particular emphasis on their potential as central nervous system agents. A pivotal study on the anticonvulsant properties of 2- and 3-aminobenzanilides, which are structurally analogous to this compound, has provided crucial insights.

In a key study, a series of 3-aminobenzanilides derived from various ring-alkylated anilines were synthesized and evaluated for their anticonvulsant efficacy. The compounds were tested in murine models against seizures induced by maximal electroshock (MES) and pentylenetetrazole. Notably, the 3-aminobenzanilide (B82601) derived from 2,6-dimethylaniline (B139824) was identified as the most potent anti-MES compound in the series. nih.gov This compound, a close structural analog of this compound, demonstrated a favorable activity profile when compared to established antiepileptic drugs like phenobarbital (B1680315) and phenytoin. nih.gov

The structure-activity relationship (SAR) studies within this class of compounds suggest that the nature and position of substituents on the N-phenyl ring are critical for anticonvulsant activity. The presence of dimethyl groups on the aniline (B41778) moiety, as seen in the highly active 2,6-dimethylaniline derivative, appears to be a key determinant of efficacy.

While direct research on this compound is not extensively documented in publicly available literature, the strong anticonvulsant activity of its close analogs provides a solid foundation for its own potential in this therapeutic area. The primary mechanism of action for many anticonvulsant drugs involves the modulation of ion channels or neurotransmitter systems, and it is plausible that 3-aminobenzamide derivatives share a similar mode of action.

| Compound | Structure | Primary Finding | Reference |

|---|---|---|---|

| 3-Aminobenzanilide of 2,6-dimethylaniline | Analog of this compound | Identified as the most potent anti-MES compound in its series, with an activity profile comparable to phenobarbital and phenytoin. nih.gov | nih.gov |

Unexplored Academic Avenues and Methodological Advancements

Despite the promising findings in the realm of anticonvulsant activity, several academic avenues concerning this compound and its analogs remain largely unexplored.

Exploration of Other CNS Targets: The current research focus has been predominantly on anticonvulsant properties. However, the broader class of substituted benzamides has shown activity against a range of central nervous system targets. For instance, compounds like amisulpride (B195569) are selective modulators of dopaminergic neurons and are used in the treatment of psychiatric disorders. researchgate.netnih.gov A systematic investigation into the affinity of this compound and its analogs for dopamine (B1211576), serotonin, and other neurotransmitter receptors could unveil novel therapeutic applications in areas such as depression, anxiety, and psychosis.

Kinase Inhibition Potential: Recent drug discovery efforts have identified N-arylbenzamide derivatives as potent and selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target for Parkinson's disease. nih.govnih.gov Given the structural similarities, it would be a valuable academic pursuit to screen this compound and its related compounds for LRRK2 inhibitory activity. This could open up a new therapeutic dimension for this class of molecules in the realm of neurodegenerative diseases.

Methodological Advancements: Future research would benefit from the application of advanced methodological approaches. The development of more efficient and stereoselective synthetic routes would facilitate the creation of a diverse library of analogs for comprehensive SAR studies. Furthermore, the use of computational modeling and in silico screening could help in predicting the binding affinities of these compounds for various biological targets, thereby guiding the synthesis of more potent and selective molecules. High-throughput screening assays would also accelerate the identification of lead compounds with desired biological activities.

Potential for Translating Research Insights into Novel Therapeutic Strategies

The existing research on this compound and its analogs holds significant potential for translation into novel therapeutic strategies.

Development of New Antiepileptic Drugs: The potent anticonvulsant activity observed in a close analog of this compound strongly suggests its potential as a lead compound for the development of a new class of antiepileptic drugs. nih.gov Further optimization of the structure to enhance efficacy, improve the safety profile, and understand the precise mechanism of action could lead to a clinical candidate for the treatment of epilepsy.

Targeting Neuropsychiatric Disorders: Should investigations reveal significant activity at dopaminergic or serotonergic receptors, this class of compounds could be developed into novel treatments for a variety of psychiatric conditions. The dual mechanism of action seen in some substituted benzamides, acting on both presynaptic and postsynaptic receptors, offers a template for developing drugs with unique therapeutic profiles for conditions like dysthymia and the negative symptoms of schizophrenia. researchgate.netnih.gov

Therapeutics for Neurodegenerative Diseases: The exploration of LRRK2 inhibition could pave the way for the development of disease-modifying therapies for Parkinson's disease. nih.govnih.gov If this compound or its derivatives are found to be potent and selective LRRK2 inhibitors with good brain penetrance, they could represent a novel therapeutic approach to halt or slow the progression of this debilitating neurodegenerative disorder.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.